3-Hydroxyoleyl-d3-carnitine Chloride 3-Hydroxyoleyl-d3-carnitine Chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207581
InChI:
SMILES:
Molecular Formula: C₂₅H₄₅D₃ClNO₅
Molecular Weight: 481.12

3-Hydroxyoleyl-d3-carnitine Chloride

CAS No.:

Cat. No.: VC0207581

Molecular Formula: C₂₅H₄₅D₃ClNO₅

Molecular Weight: 481.12

* For research use only. Not for human or veterinary use.

3-Hydroxyoleyl-d3-carnitine Chloride -

Specification

Molecular Formula C₂₅H₄₅D₃ClNO₅
Molecular Weight 481.12

Introduction

Chemical Structure and Properties

3-Hydroxyoleyl-d3-carnitine Chloride belongs to the family of carnitine derivatives, specifically O-acylcarnitines. It features a carnitine backbone with an attached oleyl group containing a hydroxyl modification and deuterium labeling. The compound's chemical structure incorporates deuterium atoms that replace specific hydrogen atoms, enabling its use as a stable isotope tracer in analytical studies.

Molecular Characteristics

The basic molecular characteristics of 3-Hydroxyoleyl-d3-carnitine Chloride include:

  • Molecular Formula: C25D3H45NO5·Cl

  • Molecular Weight: 481.124 g/mol

  • Appearance: Typically a white crystalline powder

  • Solubility: Soluble in water and various polar solvents

The compound contains a hydroxyl group attached to the oleyl chain, which increases its polarity compared to non-hydroxylated acylcarnitines. This feature affects its chromatographic behavior and biological interactions. The deuterium atoms (D3) are strategically placed to allow tracking of the molecule through metabolic pathways without significantly altering its biochemical properties.

Structural Features

The structure of 3-Hydroxyoleyl-d3-carnitine Chloride can be described as having:

  • A carnitine backbone with a quaternary ammonium group

  • An oleyl chain (18 carbon fatty acid chain with one double bond)

  • A hydroxyl group at the third carbon position of the oleyl chain

  • Three deuterium atoms replacing hydrogens at specific positions

  • A chloride counter-ion balancing the positive charge of the quaternary ammonium group

This structural arrangement allows the compound to maintain the biological properties of natural acylcarnitines while providing analytical advantages for research applications.

Biological Role and Function

3-Hydroxyoleyl-d3-carnitine Chloride serves as an analog to naturally occurring 3-hydroxyoleoylcarnitine, which plays essential roles in lipid metabolism. Understanding its biological context requires examining the functions of carnitine derivatives in metabolic processes.

Role in Fatty Acid Metabolism

Carnitine derivatives are crucial for the transport of fatty acids into mitochondria for energy production through beta-oxidation. The attachment of a fatty acid to carnitine creates an acylcarnitine, which can cross the inner mitochondrial membrane via specific transporters. In the case of 3-hydroxyoleoylcarnitine, it represents an intermediate in the metabolism of oleic acid, one of the most abundant fatty acids in the human body.

The hydroxylation at the third carbon position indicates that this compound may represent a metabolic intermediate in the oxidation pathway of oleic acid. Such hydroxylated intermediates are important biomarkers for certain metabolic disorders and provide insights into the efficiency of fatty acid metabolism.

Synthesis and Production

The production of 3-Hydroxyoleyl-d3-carnitine Chloride involves sophisticated synthetic pathways that require precise control of reaction conditions.

Analytical Applications

The primary value of 3-Hydroxyoleyl-d3-carnitine Chloride lies in its applications for analytical chemistry, particularly in the study of metabolism and metabolic disorders.

Mass Spectrometry Applications

Mass spectrometry represents the most important analytical technique for utilizing deuterated acylcarnitines like 3-Hydroxyoleyl-d3-carnitine Chloride. The compound offers several advantages in this context:

  • Internal standardization: It can serve as an internal standard for quantifying non-deuterated 3-hydroxyoleoylcarnitine in biological samples

  • Metabolic tracing: It allows researchers to track specific metabolic pathways by following the deuterium label

  • Improved quantification: The mass shift created by deuteration enables more accurate quantification in complex biological matrices

Modern analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can readily distinguish between deuterated and non-deuterated forms of acylcarnitines, allowing precise measurement of both endogenous compounds and added standards.

Comparison with Related Analytical Standards

Table 1: Comparison of 3-Hydroxyoleyl-d3-carnitine Chloride with Related Deuterated Acylcarnitine Standards

CompoundMolecular WeightFormulaKey Applications
3-Hydroxyoleyl-d3-carnitine Chloride481.124 g/molC25D3H45NO5·ClLong-chain fatty acid metabolism studies, oleic acid pathway analysis
3-Hydroxybutyrylcarnitine-d3 Chloride286.77 g/molC11H19D3ClNO5Short-chain fatty acid metabolism, ketone body metabolism studies
Non-deuterated acylcarnitinesVariesVariesNatural metabolite analysis, biomarker discovery

The availability of different deuterated acylcarnitines enables researchers to select the appropriate standard for specific metabolic pathways or fatty acid chain lengths under investigation .

Research Applications

The utility of 3-Hydroxyoleyl-d3-carnitine Chloride extends across multiple research areas focusing on metabolism and metabolic disorders.

Metabolomic Studies

In metabolomics, 3-Hydroxyoleyl-d3-carnitine Chloride serves several critical functions:

  • As an internal standard for quantitative analysis of acylcarnitines in biological samples

  • For method validation in clinical and research laboratories

  • In development and optimization of chromatographic separation methods

  • For improving the accuracy of acylcarnitine profiling in metabolic disorder screening

The compound's stable isotope labeling makes it particularly valuable for ensuring accurate quantification in complex biological matrices where matrix effects can otherwise compromise analytical results.

Clinical Research and Diagnostics

While primarily a research tool, 3-Hydroxyoleyl-d3-carnitine Chloride contributes to clinical investigations in several ways:

  • Development of improved diagnostic methods for metabolic disorders

  • Validation of clinical assays for acylcarnitine analysis

  • Investigation of fatty acid oxidation disorders where hydroxylated acylcarnitines may accumulate

  • Research on conditions affecting lipid metabolism, such as obesity, diabetes, and cardiovascular disease

The ability to accurately measure acylcarnitines has significant implications for understanding various disease states and metabolic dysregulation.

Study of Metabolic Disorders

Several metabolic disorders involve abnormalities in acylcarnitine metabolism that might benefit from research using compounds like 3-Hydroxyoleyl-d3-carnitine Chloride:

  • Fatty acid oxidation disorders

  • Organic acidemias

  • Carnitine cycle defects

  • Mitochondrial disorders

In these conditions, specific acylcarnitines may accumulate due to enzymatic deficiencies. Acylcarnitine profiling using deuterated standards helps identify and quantify these abnormal metabolites, potentially leading to improved diagnostic methods .

Comparison with Other Hydroxy-Acylcarnitines

3-Hydroxyoleyl-d3-carnitine Chloride belongs to a broader family of hydroxylated acylcarnitines that serve as important metabolic intermediates and biomarkers.

Structural Variations Among Hydroxy-Acylcarnitines

Different hydroxy-acylcarnitines vary primarily in their fatty acid chain length and the position of hydroxylation:

Table 2: Comparison of Different Hydroxy-Acylcarnitines

CompoundCarbon Chain LengthHydroxylation PositionKey Features
3-Hydroxyoleyl-d3-carnitine ChlorideC18:1 (oleic acid)3-positionLong-chain, monounsaturated, deuterated
3-HydroxydodecanoylcarnitineC12:0 (lauric acid)3-positionMedium-chain, saturated
3-Hydroxyisovalerylcarnitine (C5OH)C5 (isovaleric acid)3-positionShort-chain, branched
3-HydroxybutyrylcarnitineC4 (butyric acid)3-positionShort-chain, straight

These structural differences affect their metabolism, chromatographic behavior, and diagnostic significance in various metabolic disorders .

Biological Significance of Different Hydroxy-Acylcarnitines

The hydroxylation of acylcarnitines typically represents intermediates in the oxidation pathway of fatty acids:

  • 3-Hydroxyoleylcarnitine relates to the metabolism of oleic acid, a monounsaturated fatty acid

  • 3-Hydroxydodecanoylcarnitine is an intermediate in medium-chain fatty acid oxidation

  • 3-Hydroxyisovalerylcarnitine (C5OH) elevation is associated with disorders of leucine metabolism, such as 3-methylcrotonyl-CoA carboxylase deficiency

  • 3-Hydroxybutyrylcarnitine relates to ketone body metabolism and short-chain fatty acid oxidation

The pattern of hydroxy-acylcarnitine accumulation can provide diagnostic clues to specific metabolic disorders and pathway disruptions. For example, elevated 3-hydroxyisovalerylcarnitine is frequently observed in newborn screening and may indicate various disorders related to leucine catabolism .

Analytical Methods for Acylcarnitine Analysis

The analysis of 3-Hydroxyoleyl-d3-carnitine Chloride and related compounds requires sophisticated analytical approaches.

Chromatographic Separation Techniques

Various chromatographic methods have been developed to separate and identify different acylcarnitines, including hydroxylated forms:

  • Liquid chromatography (LC): Particularly useful for separating isomeric acylcarnitines that might otherwise be indistinguishable by mass alone

  • Ultra-high performance liquid chromatography (UHPLC): Provides enhanced resolution for complex acylcarnitine mixtures

  • Ion-exchange chromatography: Can separate acylcarnitines based on their ionic properties

  • Hydrophilic interaction liquid chromatography (HILIC): Well-suited for polar compounds like acylcarnitines

Recent advances have focused on developing methods to separate underivatized acylcarnitines, allowing for more direct analysis without chemical modification of the analytes. These methods have successfully resolved isomeric acylcarnitines such as methylmalonylcarnitine, 3-methylcrotonylcarnitine, and 3-methylglutarylcarnitine .

Mass Spectrometry Detection

Mass spectrometry provides the sensitivity and specificity needed for acylcarnitine analysis:

  • Tandem mass spectrometry (MS/MS): The most common approach for acylcarnitine analysis, often used in newborn screening

  • High-resolution mass spectrometry: Provides additional specificity through accurate mass measurement

  • Multiple reaction monitoring (MRM): Enhances sensitivity for targeted acylcarnitine analysis

  • Neutral loss scanning: A technique that identifies acylcarnitines based on the characteristic loss of the carnitine moiety

The combination of chromatographic separation with mass spectrometric detection allows for comprehensive profiling of acylcarnitines in biological samples, with deuterated standards like 3-Hydroxyoleyl-d3-carnitine Chloride improving quantitative accuracy.

Future Research Directions

The utility of 3-Hydroxyoleyl-d3-carnitine Chloride continues to evolve alongside advances in analytical techniques and metabolic research.

Emerging Applications

Several promising research directions may expand the applications of 3-Hydroxyoleyl-d3-carnitine Chloride:

  • Integration with multi-omics approaches to provide comprehensive metabolic insights

  • Application in personalized medicine to assess individual metabolic phenotypes

  • Investigation of the relationship between acylcarnitine profiles and various disease states

  • Development of improved diagnostic algorithms for metabolic disorders using more specific acylcarnitine measurements

  • Research on mitochondrial function and dysfunction using acylcarnitine profiling

The growing recognition of the importance of lipid metabolism in health and disease continues to drive interest in specialized tools like deuterated acylcarnitine standards.

Technological Advancements

Analytical technology continues to advance, offering new possibilities for acylcarnitine research:

  • Improved chromatographic resolution for better separation of isomeric compounds

  • Enhanced mass spectrometry sensitivity for detection of low-abundance metabolites

  • Development of automated analytical workflows for high-throughput analysis

  • Integration of artificial intelligence and machine learning for interpretation of complex acylcarnitine profiles

  • Miniaturized analytical systems for point-of-care testing

These technological developments may further expand the research applications of compounds like 3-Hydroxyoleyl-d3-carnitine Chloride and increase their utility in both research and clinical settings.

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